Perilloxin
Overview
Description
Perilloxin is a novel compound isolated from the dichloromethane extract of the stems of Perilla frutescens var. acuta. It is a prenylated 3-benzoxepin derivative and has been identified as a cyclooxygenase inhibitor with potential anti-inflammatory properties. The structure of perilloxin was elucidated using various spectroscopic methods, revealing it as (-)-(R)-5-methoxy-2,3-dihydrofuro[2, 3-g] benzoxepin .
Synthesis Analysis
While the provided papers do not detail the synthesis of perilloxin, the isolation process involved bioassay-guided fractionation, which suggests that perilloxin was obtained through natural extraction methods rather than chemical synthesis. The isolation was driven by the search for compounds with inhibitory activity against cyclooxygenase-1 .
Molecular Structure Analysis
Perilloxin's molecular structure was determined through a combination of UV, MS, (1)H and (13)C NMR, NOE, (1)H-(13)C COSY, and HMBC spectral data. These techniques allowed for the identification of its unique 3-benzoxepin core, which is prenylated and contains a methoxy group .
Chemical Reactions Analysis
The specific chemical reactions involving perilloxin are not described in the provided papers. However, its activity as a cyclooxygenase inhibitor implies that it interacts with the enzyme to prevent the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Physical and Chemical Properties Analysis
The physical and chemical properties of perilloxin, such as solubility, melting point, and stability, are not detailed in the provided papers. However, its inhibitory activities against cyclooxygenase-1 were quantified, with IC(50) values of 23.2 microM, indicating its potency as an inhibitor .
Relevant Case Studies
No specific case studies involving perilloxin were provided in the papers. However, the discovery of perilloxin as a cyclooxygenase inhibitor highlights its potential for therapeutic applications in conditions where the inhibition of this enzyme is beneficial, such as in the treatment of inflammation and pain .
Scientific Research Applications
Cyclooxygenase Inhibition
Perilloxin, a novel prenyl 3-benzoxepin derivative isolated from Perilla frutescens var. acuta, has been identified as an inhibitor of cyclooxygenase-1. Its structure was determined using various spectral data, and it showed inhibitory activities with an IC50 value of 23.2 µM (Liu, Steigel, Reininger, & Bauer, 2000).
Pain Management and Cancer Treatment
Resiniferatoxin (RTX), a potent agonist for the transient receptor potential vanilloid 1 (TRPV1) receptor, has shown promise in pain management, particularly in cases of bone cancer. It selectively targets and permanently deletes TRPV1-expressing C-fiber neuronal cell bodies, offering effective pain relief in animal models without significant long-term side effects (Brown, Agnello, & Iadarola, 2015).
Potential in Neuropathic Pain Mitigation
Clinical trials have been exploring the potential of topical resiniferatoxin treatment for neuropathic pain conditions like diabetic polyneuropathy and postherpetic neuralgia. Its interaction with the vanilloid receptor, expressed by primary sensory neurons mediating pain perception, suggests its role in desensitizing pain pathways (Appendino & Szallasi, 1997).
Inflammatory Hyperalgesia Inhibition
Resiniferatoxin has been studied for its ability to selectively inhibit inflammatory hyperalgesia. By targeting the TRPV1 receptor, RTX application can significantly inhibit inflammatory nociception while maintaining normal sensory functions (Neubert et al., 2008).
Implications in Gastrointestinal Regulation
Research indicates that capsaicin, which shares the vanilloid receptor with resiniferatoxin, acts on a different subtype of the vanilloid receptor in vagal afferents, suggesting possible implications in gastrointestinal regulation (Holzer, 1998).
Role in Bladder Function
Studies have shown that vanilloids like RTX impact bladder function, particularly in the treatment of neurogenic detrusor overactivity. Their action on the TRPV1 receptor in the bladder suggests their role in modulating autonomous bladder contractile activity (Gevaert et al., 2007).
properties
IUPAC Name |
2-[(2R)-5-methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-16(2,17)14-9-10-8-13(18-3)11-4-6-19-7-5-12(11)15(10)20-14/h4-8,14,17H,9H2,1-3H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTPZHKVANVGAN-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perilloxin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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